
ML329
概要
説明
ML329 is a small molecule inhibitor of the microphthalmia-associated transcription factor (MITF). MITF is a transcription factor that plays a crucial role in the regulation of melanocyte development, function, and survival. This compound inhibits the activity of the TRPM-1 promoter with an IC50 value of 1.2 micromolar . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of melanoma, a type of skin cancer.
準備方法
合成経路と反応条件: ML329の合成は、市販の出発物質から始まる複数の段階を伴います。重要なステップには、一連の縮合反応と環化反応を通じてコア構造を形成することが含まれます。最終生成物は、カラムクロマトグラフィーなどの技術を用いて精製した後、得られます。
工業生産方法: this compoundの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチには、ラボの合成プロセスをスケールアップすることが含まれます。これには、反応条件の最適化、より大きな反応容器の使用、高収率と純度を確保するための工業精製技術の使用が含まれます。
化学反応の分析
反応の種類: ML329は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化された誘導体になります。
還元: 還元反応は、this compoundに存在する官能基を変更するために実行できます。
置換: 置換反応は、this compound分子に異なる置換基を導入するために使用できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 所望の置換に応じて、さまざまな求核剤と求電子剤を使用できます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化された誘導体を生成する可能性がありますが、置換反応はさまざまな置換されたthis compoundアナログを生成できます。
4. 科学研究アプリケーション
This compoundには、以下を含むいくつかの科学研究アプリケーションがあります。
化学: this compoundは、メラノサイトの生物学とメラノーマにおけるMITFの役割を調べるためのツール化合物として使用されます。
生物学: さまざまな生物学的プロセスにおけるMITFとその標的遺伝子の調節機構の理解に役立ちます。
医学: this compoundは、MITF活性を阻害し、メラノーマ細胞の増殖を抑制することによってメラノーマの治療に潜在的な治療用途があります.
産業: 産業用途はまだ探求中ですが、this compoundの研究における役割は、新しい治療戦略の開発に役立ちます。
科学的研究の応用
Cell Viability
Research indicates that ML329 significantly reduces cell viability across various melanoma cell lines, including WM266-4, SK-mel-24, and A375DT. The compound exhibits a dose-dependent effect, with higher concentrations leading to greater reductions in viability. Notably, A375 cells show resistance to this compound treatment .
Metabolic Function Alterations
Extracellular flux assays reveal that this compound treatment alters metabolic functions differently across melanoma cell lines:
- WM266-4 Cells : Increased basal respiration, ATP-linked respiration, and proton leakage.
- SK-mel-24 Cells : Decreased glycolytic function.
- A375 Cells : No significant metabolic changes observed .
These findings suggest that this compound not only affects cell viability but also modulates cellular metabolism, potentially impacting tumor growth dynamics.
3D Spheroid Formation
This compound significantly inhibits the ability of melanoma cells to form 3D spheroids, a feature associated with tumor aggressiveness and metastatic potential. The extent of this inhibition varies among different melanoma cell lines, indicating that the response to this compound may be influenced by intrinsic cellular characteristics .
Case Studies and Research Findings
Several studies have documented the effects of this compound in various contexts:
- Melanoma Cell Proliferation : A study demonstrated that this compound effectively suppressed the growth of a metastatic uveal melanoma cell line (OMM2.5), highlighting its potential as a therapeutic agent against aggressive melanoma types .
- Biomarker Identification : Research has focused on identifying biomarkers predictive of cancer cell response to this compound. This includes assessing the expression levels of specific genes that may indicate sensitivity or resistance to treatment .
- Therapeutic Implications : The inhibition of MITF by this compound suggests its potential use in targeted therapies for melanoma. By understanding the molecular mechanisms underlying MITF suppression, researchers can develop more effective treatment strategies for patients with high MITF expression levels, which correlate with poor prognosis .
作用機序
ML329は、マイクロフタールミア関連転写因子(MITF)の活性を阻害することによって効果を発揮します。MITFは、細胞周期の進行、色素沈着、生存に関与する遺伝子の発現を調節します。 MITFを阻害することにより、this compoundは、色素関連遺伝子や細胞周期制御因子であるサイクリン依存性キナーゼ2(CDK2)など、複数のMITF標的遺伝子の発現を低下させます 。この阻害は、成長にMITFを依存するメラノーマ細胞の増殖と生存能力の低下につながります。
類似の化合物:
- CTK7A
- HIF-2α-IN-8
- チロロン二塩酸塩
- グルコサミン硫酸塩
- HIF1-IN-3
比較: this compoundは、IC50値が1.2マイクロモルでTRPM-1プロモーター活性を特異的に阻害する点でユニークです 。CTK7AやHIF-2α-IN-8などの他の化合物は転写因子を標的としていますが、this compoundのMITFに対する特異性は、メラノサイトの生物学とメラノーマを研究するために特に価値があります。 さらに、this compoundは、複数のMITF標的遺伝子の発現を低下させ、MITF依存性細胞の増殖を阻止できるため、他の同様の化合物とは異なります .
類似化合物との比較
- CTK7A
- HIF-2α-IN-8
- Tilorone dihydrochloride
- Glucosamine sulfate
- HIF1-IN-3
Comparison: ML329 is unique in its specific inhibition of the TRPM-1 promoter activity with an IC50 value of 1.2 micromolar . While other compounds like CTK7A and HIF-2α-IN-8 also target transcription factors, this compound’s specificity for MITF makes it particularly valuable for studying melanocyte biology and melanoma. Additionally, this compound’s ability to reduce the expression of multiple MITF target genes and block the proliferation of MITF-dependent cells sets it apart from other similar compounds .
生物活性
ML329, chemically known as 4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzenesulfonamide, is a small molecule identified as a selective inhibitor of the microphthalmia-associated transcription factor (MITF). This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its mechanism of action that involves the selective targeting of cancer cells.
This compound's biological activity is primarily attributed to its interaction with specific proteins and pathways involved in cancer cell proliferation:
- Inhibition of CK2 : this compound acts as an ATP-competitive inhibitor of casein kinase II (CK2), an essential kinase implicated in cell survival and proliferation. The compound binds to the CK2α and CK2α' subunits, inhibiting their activity and thereby inducing apoptosis in cancer cells that express high levels of CK2 .
- Bioreduction by NQO1 : The activation of this compound requires metabolic conversion by NAD(P)H quinone dehydrogenase 1 (NQO1), an enzyme preferentially expressed in certain cancer types. This bioreduction process is critical for this compound to exert its cytotoxic effects selectively on tumor cells while sparing normal cells .
- Targeting the KEAP1/NRF2 Pathway : this compound has shown efficacy in tumors with mutations in the KEAP1 gene, which are common in lung and renal cancers. The compound's ability to inhibit MITF leads to reduced expression of MITF target genes associated with tumor growth .
Case Studies and Research Findings
Several studies have demonstrated the biological activity of this compound across different cancer types:
- Melanoma : In vitro studies showed that this compound effectively suppresses MITF mRNA and target gene expression, leading to reduced growth rates in melanoma cell lines. Notably, this compound's efficacy is enhanced in KEAP1-mutant melanoma cells .
- Breast Cancer : A recent study highlighted this compound's ability to overcome resistance to CDK4/6 inhibitors in breast cancer models. The combination treatment of this compound with palbociclib resulted in significant cell cycle arrest and reduced colony formation capacity in resistant MCF-7 PR cells. This suggests that this compound can restore sensitivity to treatments that were previously ineffective due to resistance mechanisms .
- Malignant Melanoma Cell Lines : Research indicates varying responses to this compound among different melanoma cell lines, emphasizing the need for personalized approaches based on specific genetic backgrounds and MITF expression levels .
Data Table: Summary of Key Findings
特性
IUPAC Name |
4-[(1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c17-23(21,22)11-7-5-10(6-8-11)18-14-9-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,18H,(H2,17,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYFFQVEQXEIAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495821 | |
Record name | 4-[(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19992-50-8 | |
Record name | 4-[(1,4-Dihydro-1,4-dioxo-2-naphthalenyl)amino]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19992-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。